molecular formula C15H20N4OS B11067142 3-amino-6-methyl-N-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-6-methyl-N-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B11067142
M. Wt: 304.4 g/mol
InChI Key: KRDSWRINZSPSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-isopropyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a complex organic compound with a unique structure that includes a thieno[2,3-b][1,6]naphthyridine core.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-isopropyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-Amino-N-isopropyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N-isopropyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Amino-N-isopropyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide apart is its specific combination of functional groups and the thieno[2,3-b][1,6]naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H20N4OS

Molecular Weight

304.4 g/mol

IUPAC Name

3-amino-6-methyl-N-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C15H20N4OS/c1-8(2)17-14(20)13-12(16)10-6-9-7-19(3)5-4-11(9)18-15(10)21-13/h6,8H,4-5,7,16H2,1-3H3,(H,17,20)

InChI Key

KRDSWRINZSPSJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(C2=C(S1)N=C3CCN(CC3=C2)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.